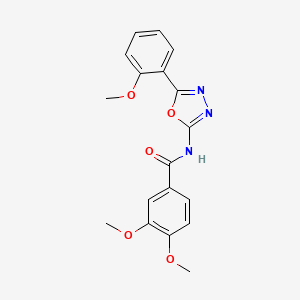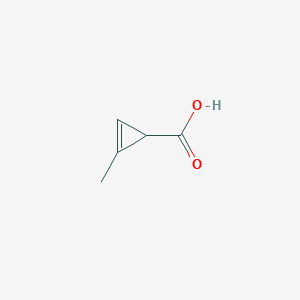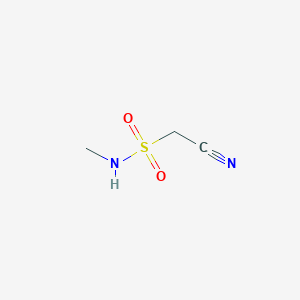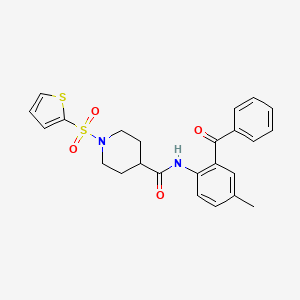
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. The compound was first synthesized in the 1980s, and its ability to induce tumor necrosis was discovered in the early 2000s. Since then, DMXAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, which are proteins that play a key role in the immune response. These cytokines activate immune cells, such as macrophages and natural killer cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate the immune system, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because tumors require a blood supply in order to grow and spread. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to increase the production of reactive oxygen species, which can cause damage to cancer cells and lead to their death.
实验室实验的优点和局限性
One of the advantages of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is that it has been shown to be effective against a variety of cancer types. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to the use of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments. For example, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to be toxic to normal cells at high doses, which could limit its usefulness in clinical settings.
未来方向
There are a number of future directions for research on 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is the development of new formulations of the compound that are more effective and less toxic than the current formulation. Another area of interest is the development of combination therapies that include 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in understanding the mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in more detail, which could lead to the development of new cancer treatments that target the immune system.
合成方法
The synthesis of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methoxybenzoyl chloride with hydrazine to form 2-methoxyphenylhydrazine. This compound is then reacted with 2-nitrobenzaldehyde to form 5-(2-methoxyphenyl)-1,3,4-oxadiazole. Finally, the oxadiazole compound is reacted with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
科学研究应用
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-7-5-4-6-12(13)17-20-21-18(26-17)19-16(22)11-8-9-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNADRKZLSMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)
![N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide](/img/structure/B2989739.png)
![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)

![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)
![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)